molecular formula C12H15NO5 B8424155 4-Acetoxybenzyl 2-hydroxyethylcarbamate

4-Acetoxybenzyl 2-hydroxyethylcarbamate

Cat. No. B8424155
M. Wt: 253.25 g/mol
InChI Key: DLMDJSUIOWMHID-UHFFFAOYSA-N
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Patent
US08524691B2

Procedure details

A solution of butyl chloroformate (250 μL, 2 mmol) in 7 mL of CH2Cl2 was added to a mixture of ethanolamine (140 μL, 2.3 mmol) and triethylamine (540 μL, 3.9 mmol) in 7 mL of CH2Cl2 cooled in an ice bath. The mixture was stirred in the same bath, which was left unmaintained. After 5 h, it was diluted with 100 mL of ethyl acetate and washed with 50 mL of each of 1% HCl in 2/3 saturated brine, 2/3 saturated brine and saturated aqueous NaHCO3 (twice). The organics were dried over Na2SO4 and concentrated in vacuo to furnish 62 (318 mg, 2 mmol, quant.) as an oil. 1H NMR (400 MHz, CDCl3) δ 0.93 (t, J=7.4 Hz, 3H), 1.37 (sextet, J=7.4 Hz, 2H), 1.59 (pentet, J=7.2 Hz, 2H), 2.25 (broad s, 1H), 3.34 (broad q, J=5.2 Hz, 2H), 3.72 (broad q, J=4.8 Hz, 2H), 4.06 (t, J=6.6 Hz, 2H), 5.05 (broad s, 1H).
Quantity
250 μL
Type
reactant
Reaction Step One
Quantity
140 μL
Type
reactant
Reaction Step One
Quantity
540 μL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][CH2:6][CH2:7][CH3:8])=[O:3].[CH2:9]([CH2:11][NH2:12])[OH:10].[CH2:13](N(CC)CC)C.[C:20]([O:23][CH2:24][CH3:25])(=[O:22])[CH3:21]>C(Cl)Cl>[OH:10][CH2:9][CH2:11][NH:12][C:2](=[O:3])[O:4][CH2:5][C:6]1[CH:7]=[CH:8][C:24]([O:23][C:20](=[O:22])[CH3:21])=[CH:25][CH:13]=1

Inputs

Step One
Name
Quantity
250 μL
Type
reactant
Smiles
ClC(=O)OCCCC
Name
Quantity
140 μL
Type
reactant
Smiles
C(O)CN
Name
Quantity
540 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
7 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred in the same bath, which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
WAIT
Type
WAIT
Details
was left unmaintained
WASH
Type
WASH
Details
washed with 50 mL of each of 1% HCl in 2/3 saturated brine, 2/3 saturated brine and saturated aqueous NaHCO3 (twice)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OCCNC(OCC1=CC=C(C=C1)OC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2 mmol
AMOUNT: MASS 318 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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